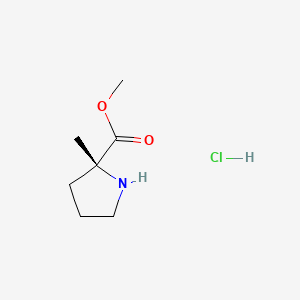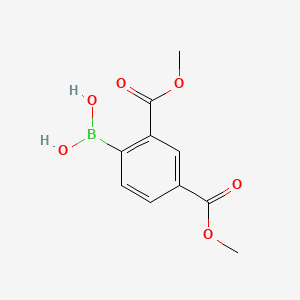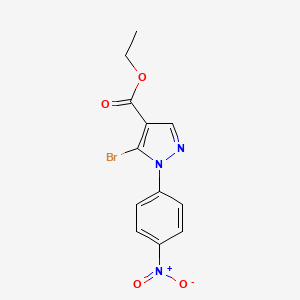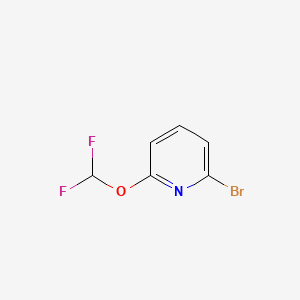
2-Bromo-6-(difluoromethoxy)pyridine
Overview
Description
2-Bromo-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4BrF2NO . It is a halogenated pyridine derivative .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(difluoromethoxy)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position . The molecular weight is 224.003 .Physical And Chemical Properties Analysis
2-Bromo-6-(difluoromethoxy)pyridine has a density of 1.7±0.1 g/cm3 . It has a boiling point of 202.0±35.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Agrochemical Synthesis
2-Bromo-6-(difluoromethoxy)pyridine is utilized in the synthesis of agrochemicals due to its reactivity and the unique properties imparted by the difluoromethoxy group. It serves as an intermediate in creating compounds that protect crops from pests and diseases .
Pharmaceutical Intermediates
The compound is also valuable in pharmaceutical research. Its derivatives are used in developing new drugs, particularly for its potential to improve the pharmacokinetic properties of therapeutic molecules .
Material Science
In material science, this pyridine derivative can be used to modify surface properties of materials, potentially leading to the development of new materials with enhanced durability or specific interaction with other substances .
Organic Synthesis
This chemical serves as a building block in organic synthesis, especially in forming C−N bonds through various cross-coupling reactions. It’s a key reactant in Negishi cross-coupling, which is pivotal in constructing complex organic molecules .
Radiopharmaceutical Development
2-Bromo-6-(difluoromethoxy)pyridine is a candidate for radiolabeling due to the presence of bromine, which can be substituted with radioactive isotopes. This application is crucial for medical imaging techniques like positron emission tomography (PET).
Vapor-Phase Reactions
The compound is involved in vapor-phase reactions in chemical synthesis. The volatility of the difluoromethoxy group allows for its use in gas-phase reactions, which are essential in various industrial chemical processes .
Fluorination Reactions
Due to the presence of fluorine atoms, 2-Bromo-6-(difluoromethoxy)pyridine is used in fluorination reactions to introduce fluorine-containing groups into organic molecules, enhancing their biological activity or physical properties .
Catalyst Development
Lastly, it can be used in the development of catalysts for chemical reactions. The difluoromethoxy group can influence the reactivity and selectivity of catalysts, which is beneficial in creating more efficient chemical processes .
Safety and Hazards
2-Bromo-6-(difluoromethoxy)pyridine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQVOFMUFBKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744652 | |
| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethoxy)pyridine | |
CAS RN |
1214345-40-0 | |
| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

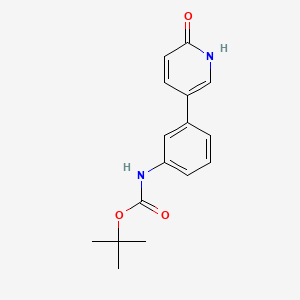
![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)


![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)

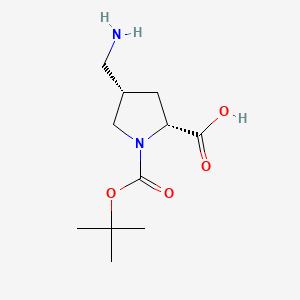
![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)
